molecular formula C16H12Br2O B2829914 (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one CAS No. 1321685-46-4

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one

Cat. No.: B2829914
CAS No.: 1321685-46-4
M. Wt: 380.079
InChI Key: QJQDIVRRBJGYGH-DUXPYHPUSA-N
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Description

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one is a chalcone derivative characterized by a conjugated enone system (but-3-en-1-one) bridging two aromatic rings substituted with bromine atoms. The 3-bromophenyl group at the α-position and the 4-bromophenyl group at the β-position create distinct electronic and steric effects. Bromine’s electron-withdrawing nature polarizes the aromatic rings, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O/c17-14-9-7-13(8-10-14)16(19)6-2-4-12-3-1-5-15(18)11-12/h1-5,7-11H,6H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQDIVRRBJGYGH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one typically involves the aldol condensation reaction between 3-bromobenzaldehyde and 4-bromoacetophenone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Chalcone derivatives vary in aryl substituents, chain length, and substituent positions. Key comparisons include:

Compound Name Substituents (α/β Positions) Chain Length Molecular Weight (g/mol) Key Properties
(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one (Main Compound) 3-Br / 4-Br But-3-en-1-one ~373.1 (estimated) Extended conjugation; dual electron-withdrawing Br substituents enhance dipole moment and may improve cytotoxicity .
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Br / 4-(NMe₂) Prop-2-en-1-one ~372.2 Electron-donating NMe₂ group increases solubility; reduced conjugation length compared to main compound. Reported yield: 62%; m.p. 141–145°C .
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3) 3-Br / p-tolyl Prop-2-en-1-one ~329.2 Methyl group (p-tolyl) introduces steric bulk; moderate cytotoxicity in screening. Shorter chain limits conjugation.
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one Hybrid pyrazole-chalcone Prop-2-en-1-one ~528.7 Dichlorophenyl and pyrazole groups enhance planarity; strong intermolecular C–H⋯O hydrogen bonds observed in crystallography .
(E)-1-(2'-bromophenyl)-4-(3-(diphenylamino)phenyl)-2-methylbut-3-en-1-one 2'-Br / diphenylamino But-3-en-1-one ~482.4 Bulky diphenylamino group disrupts packing; methyl substituent on enone chain introduces steric hindrance.

Key Findings

Shorter chains (prop-2-en-1-one) limit planarity, reducing intermolecular π-π stacking in crystals .

Substituent Effects: Electron-withdrawing groups (Br, Cl): Increase electrophilicity of the enone system, improving reactivity in Michael additions or nucleophilic attacks. Bromine’s polarizability may also promote halogen bonding in crystal lattices . Electron-donating groups (NMe₂, diphenylamino): Enhance solubility in polar solvents but reduce thermal stability (e.g., lower melting points in vs. halogenated analogs).

Biological Activity :

  • Brominated chalcones (e.g., C3 in ) show moderate cytotoxicity, likely due to enhanced membrane permeability from halogenated aryl groups.
  • Hybrid structures with pyrazole moieties () exhibit improved bioactivity profiles, possibly due to dual pharmacophores.

Crystallographic Insights: Halogen substituents (Br, Cl) favor C–H⋯O and C–Br⋯π interactions, as seen in , whereas bulky groups (diphenylamino ) disrupt ordered packing. Hydrogen-bonding patterns, analyzed via graph-set theory (e.g., Etter’s rules in ), reveal that electron-deficient aromatics form stronger intermolecular networks.

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